molecular formula C26H14 B091611 Rubicene CAS No. 197-61-5

Rubicene

Cat. No. B091611
CAS RN: 197-61-5
M. Wt: 326.4 g/mol
InChI Key: FMKFBRKHHLWKDB-UHFFFAOYSA-N
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Description

Rubicene is a polycyclic aromatic hydrocarbon that consists of two benzene and an anthracene . They are each linked by two carbon–carbon bonds . Dilute solutions of rubicene emit strong yellow fluorescence .


Synthesis Analysis

Rubicene can be synthesized from fluorenone by reduction of calcium or magnesium . It can also be obtained by reacting with dihalogenated diphenylanthracene as raw material . It can also be obtained by reacting 9,10-diphenylanthracene and 3 parts of DDQ in dichloromethane in the presence of triflic acid .


Molecular Structure Analysis

Rubicene, a key nanofragment of C70, is attracting great attention owing to its unique molecular structure and physicochemical properties . As an indeno-annelated polycyclic aromatic hydrocarbon (indeno-PAH), rubicene itself has a planar p-orbital surface that could provide increased intermolecular electronic coupling .


Chemical Reactions Analysis

The functionalization of rubicene remains a long-standing challenge from the synthetic perspective . Major synthetic routes to construct rubicene PAHs have been summarized .


Physical And Chemical Properties Analysis

Rubicene has a planar p-orbital surface that could provide increased intermolecular electronic coupling . This affords interesting optoelectronic properties . Most of the substituted and aryl annulated rubicene PAHs possess twisted structures, which may demonstrate different optoelectronic properties .

Scientific Research Applications

  • Organic Field-Effect Transistors (OFETs) : Rubicene exhibits excellent electronic characteristics for use in OFETs. It has been shown to have a saturation hole mobility of 0.20 cm²/Vs and an on/off current ratio of 1.0 × 10⁴, which can be further improved with certain treatments (Lee et al., 2014).

  • Discotic Liquid Crystals : Rubicene serves as a novel core fragment for discotic liquid crystals. Its derivatives exhibit enantiotropic columnar mesophases, showing potential for thermal stability and molecular arrangement applications (Sivakumar et al., 2022).

  • Dual-Ion Batteries : 5,12-Diaminorubicene (DARb), a rubicene derivative, has been developed as a non-polymeric anion-inserting electrode material for dual-ion batteries. It exhibits reversible electroactivity and promising performance (Deunf et al., 2016).

  • Thin Film Transistors : Dibenzo[a,m]rubicenes, derivatives of rubicene, function as p-type organic semiconductors in solution-processed thin film transistors with field-effect mobility up to 1.0 cm²/Vs (Gu et al., 2015).

  • Film Growth on Silicon Dioxide : The growth of rubicene films on silicon dioxide has been studied, revealing insights into adsorption/desorption kinetics and film morphology. This has implications for the development of thin-film technologies (Scherwitzl et al., 2013).

  • Supramolecular Chemistry : Rubicene has been used as a fluorescing unit in the synthesis of macrocycles and crown ethers, indicating its potential in supramolecular chemistry applications (Smet & Dehaen, 2000).

  • Optoelectronic Devices : Rubicene derivatives have been explored for their suitability in optoelectronic devices. Studies have focused on the relationship between their molecular structure and electronic properties relevant to semiconductor behavior (Moral, Pérez‐Jiménez, & Sancho‐García, 2017).

Safety And Hazards

Rubicene should not be released into the environment . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .

properties

IUPAC Name

rubicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H14/c1-3-9-17-15(7-1)19-11-5-13-22-24-18-10-4-2-8-16(18)20-12-6-14-21(26(20)24)23(17)25(19)22/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKFBRKHHLWKDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=C5C=CC=C6C5=C(C4=CC=C3)C7=CC=CC=C76
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173364
Record name Rubicene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rubicene

CAS RN

197-61-5
Record name Rubicene
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Record name Rubicene
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Record name Rubicene
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Record name Rubicene
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Record name Rubicene
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Record name RUBICENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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